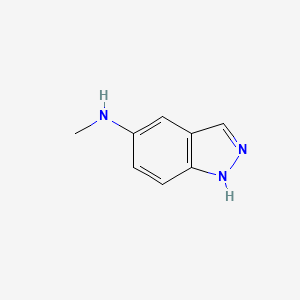

(1H-Indazol-5-yl)-methyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-9-7-2-3-8-6(4-7)5-10-11-8/h2-5,9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSLJYJGTPETJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Methyl-1H-indazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-Methyl-1H-indazol-5-amine, a key heterocyclic building block in medicinal chemistry. We will explore its chemical identity, synthesis protocols, physicochemical properties, and its emerging role as a crucial intermediate in the development of novel therapeutics.

Core Identity: IUPAC Name and CAS Number

The compound of focus is unequivocally identified by its IUPAC name and CAS number, which are essential for accurate sourcing and regulatory compliance.

-

IUPAC Name: 1-methyl-1H-indazol-5-amine[1]

-

Synonyms: 5-Amino-1-methyl-1H-indazole, 1-Methyl-5-amino-1H-indazole[2][3]

This nomenclature specifies a methyl group attached to the nitrogen at position 1 of the indazole ring system, and an amine group at position 5. This structural arrangement is fundamental to its chemical reactivity and utility in pharmaceutical synthesis.

Synthesis Pathway: A Validated Protocol

The synthesis of 1-Methyl-1H-indazol-5-amine is most commonly achieved through the reduction of a nitro-precursor. This method is reliable and provides a high yield of the final product.

Rationale for Method Selection

The reduction of an aromatic nitro group to an amine is a classic and well-understood transformation in organic chemistry. The chosen method, utilizing iron powder and ammonium chloride, is favored for its cost-effectiveness, safety profile (compared to catalytic hydrogenation with H₂ gas), and high efficiency. Iron is a mild reducing agent in the presence of a proton donor like ammonium chloride, which allows for the selective reduction of the nitro group without affecting the indazole core.

Experimental Workflow Diagram

Caption: Applications of 1-methyl-1H-indazol-5-amine in therapeutic development.

Conclusion

1-Methyl-1H-indazol-5-amine is a compound of significant interest to the scientific community, particularly in the realm of drug discovery. Its well-defined synthesis, characterized properties, and proven utility as a building block for potent biological agents make it an invaluable tool for medicinal chemists. Further exploration of this and related indazole derivatives will undoubtedly continue to fuel the development of next-generation therapeutics.

References

- American Elements. 4-Methyl-1H-indazol-5-amine. [Link]

- PubChem. 1-(1H-Imidazol-5-yl)methanamine. [Link]

- PubChem. 3-methyl-1H-indazol-5-amine. [Link]

- PubChemLite. 1-methyl-1h-indazol-5-amine (C8H9N3). [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. [Link]

- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

- ResearchGate. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. [Link]

Sources

An In-depth Technical Guide to (1H-Indazol-5-yl)-methyl-amine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," this structural motif is found in a multitude of biologically active compounds and approved pharmaceuticals, demonstrating its ability to interact with a diverse range of biological targets.[3] The thermodynamic stability of the 1H-indazole tautomer makes it a prevalent and synthetically accessible core for the development of novel therapeutic agents.[1] Indazole derivatives have exhibited a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Notable drugs such as Pazopanib, an anti-cancer agent, and Granisetron, a 5-HT3 antagonist used as an antiemetic, feature the indazole core, underscoring its therapeutic relevance.[1] This guide focuses on a specific derivative, (1H-Indazol-5-yl)-methyl-amine (also known as N-methyl-1H-indazol-5-amine), a valuable building block for the synthesis of more complex molecules in drug discovery programs.

Physicochemical and Structural Properties

This compound is a structurally intriguing molecule, featuring the 1H-indazole core with a methylamino substituent at the 5-position. This substitution pattern provides a key vector for further chemical modifications and specific interactions with biological targets.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-methyl-1H-indazol-5-amine | [4] |

| CAS Number | 478827-05-3 | [4] |

| Molecular Formula | C₈H₉N₃ | [4] |

| Molecular Weight | 147.18 g/mol | [4] |

| Canonical SMILES | CNC1=CC=C2NN=CC2=C1 | [4] |

| InChI Key | FLSLJYJGTPETJD-UHFFFAOYSA-N | [4] |

Predicted Physicochemical Data

| Property | Predicted Value | Reference Compound Data (1H-Indazol-5-amine) | Source |

| logP | ~1.8 | 1.5 | [5] |

| Topological Polar Surface Area | 54.7 Ų | 54.7 Ų | [5] |

| Hydrogen Bond Donors | 2 | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | 2 | [5] |

| Water Solubility | Low | 17.9 µg/mL | [6] |

Synthetic Protocols

The synthesis of this compound can be strategically approached in a two-step sequence starting from the commercially available 5-nitroindazole. This method involves the reduction of the nitro group to a primary amine, followed by selective N-methylation.

Step 1: Synthesis of the Precursor, 1H-Indazol-5-amine

The initial step is the reduction of 5-nitroindazole to 1H-Indazol-5-amine. A standard and effective method for this transformation is catalytic hydrogenation.

Reaction Scheme:

Caption: Synthesis of 1H-Indazol-5-amine from 5-Nitroindazole.

Detailed Protocol:

-

Reaction Setup: To a solution of 5-nitroindazole (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield 1H-Indazol-5-amine, which can often be used in the next step without further purification.[5]

Step 2: N-methylation of 1H-Indazol-5-amine

The final step is the selective methylation of the primary amino group. Reductive amination provides a controlled method for this transformation.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Imine Formation: Dissolve 1H-Indazol-5-amine (1 equivalent) in methanol. Add an aqueous solution of formaldehyde (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or aminal.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, quench the excess NaBH₄ by the careful addition of water. Concentrate the mixture under reduced pressure to remove the methanol. The aqueous residue is then extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, a singlet for the N-H proton of the pyrazole ring, a singlet for the N-H proton of the amine, and a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons and the methyl carbon will be characteristic of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z of 147. Given the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.[7][8]

-

Fragmentation Pattern: A characteristic fragmentation for amines is the alpha-cleavage.[7][9] For this compound, this would involve the loss of a hydrogen radical to form a stable iminium cation, resulting in a significant peak at m/z 146. Further fragmentation of the indazole ring would also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the indazole and the secondary amine, C-H stretching for the aromatic and methyl groups, and C=C and C=N stretching vibrations within the aromatic ring system.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a wide range of potential therapeutic agents. The secondary amine provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).

As a Key Building Block

The true value of this compound lies in its utility as a synthetic intermediate. The methylamino group can be further functionalized to introduce diverse chemical moieties, enabling the generation of large compound libraries for high-throughput screening. For instance, derivatives of the closely related 7-methyl-1H-indazol-5-yl have been investigated as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in the treatment of migraine.[10] This suggests that 5-substituted indazoles, such as the title compound, could also serve as crucial components in the design of novel CGRP antagonists or modulators of other G protein-coupled receptors.

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a molecule of significant interest to researchers in medicinal chemistry and drug development. Its synthesis is achievable through straightforward and scalable chemical transformations. While detailed experimental data for this specific compound is limited, its structural similarity to known bioactive molecules and the proven versatility of the indazole scaffold make it a highly valuable building block for the discovery of novel therapeutics. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

- Barilli, A., et al. (2021). From high-throughput screening to target validation: Benzo[d]isothiazoles as potent and selective agonists of human transient receptor potential cation channel subfamily M Member 5 possessing in vivo gastrointestinal prokinetic activity in rodents. Journal of Medicinal Chemistry, 64(9), 5931-55.

- Porter, H. D., & Peterson, W. D. (1940). 5-NITROINDAZOLE. Organic Syntheses, 20, 73.

- Bucknell, S. J., et al. (2020). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d][4][11]oxazine]-1-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine. Journal of Medicinal Chemistry, 63(13), 7064-7086.

- Liu, X., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 16(15), 4062-4065.

- ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.

- Kim, J., & Lee, S. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(15), 8415-8424.

- ResearchGate. ChemInform Abstract: Synthesis of 1-Aryl-1H-indazoles via a Ligand-Free Copper-Catalyzed Intramolecular Amination Reaction.

- Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- ResearchGate. Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.

- ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.

- National Institutes of Health. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.

- ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy.

- University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- PubChem. 1H-Indazol-5-amine.

- ResearchGate. 13C NMR of indazoles.

- ACS Publications. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.

- YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines.

- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Google Patents. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.

- Chemistry LibreTexts. Amine Fragmentation.

- National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- YouTube. Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1-Methyl-1H-indazol-5-amine [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 1-methyl-1H-indazol-5-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-indazol-5-amine

Introduction

1-methyl-1H-indazol-5-amine (CAS No. 50593-24-3) is a heterocyclic amine that has emerged as a crucial building block in modern medicinal chemistry. Its rigid indazole scaffold, decorated with a nucleophilic amino group and a strategic N-methyl substituent, makes it a versatile intermediate for the synthesis of complex bioactive molecules.[1] This compound serves as a key precursor in the development of novel therapeutics, including Wee1 kinase inhibitors for oncology applications and TRPM5 agonists, highlighting its significance in drug discovery pipelines targeting cancer and neurological disorders.[2][3][4]

A thorough understanding of the physicochemical properties of a molecule like 1-methyl-1H-indazol-5-amine is paramount for any researcher in the field of drug development. These properties—spanning solubility, lipophilicity, and ionization state (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and directly influence its formulation, chemical stability, and synthetic handling.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-1H-indazol-5-amine. It is designed for researchers, scientists, and drug development professionals, offering not just established data but also field-proven, detailed protocols for the experimental determination of these critical parameters. The causality behind experimental choices is explained to empower researchers to not only reproduce but also adapt these methodologies as needed.

Chemical Identity and Core Properties

The foundational characteristics of 1-methyl-1H-indazol-5-amine are summarized below. These identifiers are essential for accurate sourcing, documentation, and regulatory submission.

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-1H-indazol-5-amine | [5] |

| Synonyms | 5-Amino-1-methyl-1H-indazole | [1] |

| CAS Number | 50593-24-3 | [2][4][5] |

| Molecular Formula | C₈H₉N₃ | [4][5] |

| Molecular Weight | 147.18 g/mol | [4][5] |

| Appearance | Solid, Brown to Red-Brown Crystalline Powder | [1][2] |

| Melting Point | 142-144 °C | [2][5] |

| Boiling Point | 321.6 °C at 760 mmHg | [2][5] |

| InChI Key | PYOFNPHTKBSXOM-UHFFFAOYSA-N | [5] |

Ionization Constant (pKa)

The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters for a drug candidate. It dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its aqueous solubility, membrane permeability, and receptor binding interactions. For 1-methyl-1H-indazol-5-amine, the basicity is primarily attributed to the 5-amino group.

-

Predicted pKa: 3.85 ± 0.10[2]

This predicted value suggests that the 5-amino group is a weak base. At physiological pH (~7.4), the molecule will be predominantly in its neutral, un-ionized form, which typically favors membrane permeation. However, in the acidic environment of the stomach (pH 1-3), a significant portion of the molecule would exist as the protonated, cationic form, enhancing its aqueous solubility. Experimental verification of this value is crucial for building accurate ADME models.

Protocol for Experimental pKa Determination by Potentiometric Titration

This protocol provides a robust, self-validating method for determining the pKa of a weakly basic compound like 1-methyl-1H-indazol-5-amine.[5][6]

Causality: Potentiometric titration is the gold standard for pKa determination due to its precision.[7] The method works by monitoring the change in pH of a solution of the analyte as a standardized titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the neutral base and its conjugate acid are equal. Maintaining a constant ionic strength with KCl is critical to minimize activity coefficient fluctuations that could affect pH measurements.

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation:

-

Accurately weigh and dissolve 1-methyl-1H-indazol-5-amine in a suitable co-solvent (if necessary, e.g., methanol or DMSO) and dilute with deionized water to a final concentration of approximately 1 mM. The final co-solvent percentage should be kept low (<5%) to minimize its effect on the pKa.

-

Add potassium chloride (KCl) to the solution to maintain a constant ionic strength, typically 0.15 M.[5]

-

-

Titration Setup:

-

Place a 20 mL aliquot of the sample solution into a thermostatted titration vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of bases.[5]

-

-

Titration Procedure:

-

Titrate the solution with a standardized 0.1 M HCl solution.

-

Add the titrant in small, precise increments (e.g., 0.05 mL) using an automated burette.

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately locate the equivalence point (the volume at which the derivative is maximal).

-

The pKa is the pH value recorded at the volume corresponding to half of the equivalence point volume.

-

-

Validation: Perform the titration in triplicate to ensure reproducibility. The resulting pKa values should agree within ±0.05 units.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP), which is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

-

Predicted XLogP3: 1.4

This moderate LogP value is favorable for drug candidates according to Lipinski's Rule of Five , which suggests an optimal LogP of <5 for good oral absorption and permeation.[8][9] A value around 1.4 indicates a balanced solubility between aqueous and lipid environments, which is often desirable for oral bioavailability.

Protocol for Experimental LogP Determination (Shake-Flask Method)

The OECD Guideline 107 (Shake-Flask Method) is the classical and most reliable method for LogP determination for compounds within the LogP range of -2 to 4.[10][11]

Causality: This method directly measures the partitioning of the analyte between water and n-octanol after they have been mutually saturated and allowed to reach equilibrium. Pre-saturation of the solvents is critical because the mutual solubility of n-octanol and water (water dissolves in octanol to 2.3 M) can otherwise alter the phase volumes and properties, leading to inaccurate results. Analysis of both phases provides a mass balance check, ensuring the integrity of the experiment.

Methodology:

-

Solvent Preparation:

-

Prepare water-saturated n-octanol by shaking n-octanol with deionized water (1:1 v/v) for 24 hours, then allowing the layers to separate.

-

Prepare n-octanol-saturated water by the same method.

-

-

Sample Preparation:

-

Prepare a stock solution of 1-methyl-1H-indazol-5-amine in water-saturated n-octanol at a concentration not exceeding 0.01 M.

-

-

Partitioning:

-

In a glass vial with a PTFE-lined cap, combine the n-octanol stock solution and n-octanol-saturated water at a defined volume ratio (e.g., 1:1, 1:2, or 2:1). The choice of ratio depends on the expected LogP to ensure quantifiable concentrations in both phases.

-

Gently agitate the vials on a shaker at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that could lead to emulsion formation.

-

-

Phase Separation: Centrifuge the vials at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Determine the concentration of the analyte in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for each phase.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water.

-

The final LogP is the base-10 logarithm of P.

-

-

Validation: The experiment should be performed in triplicate. The calculated LogP values should be consistent, and the total amount of analyte recovered from both phases should be within 90-110% of the amount initially added.

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that limits drug absorption and bioavailability. Poor solubility is a major hurdle in drug development. While no specific quantitative data for 1-methyl-1H-indazol-5-amine is publicly available, its structure suggests it will exhibit pH-dependent solubility due to the basic amino group.

Protocol for Thermodynamic Solubility Determination

This protocol determines the equilibrium or thermodynamic solubility, which is the true saturation point of the compound and is essential for pre-formulation and biopharmaceutical classification.[2][12]

Causality: The shake-flask method allows a saturated solution to be formed where the dissolved compound is in equilibrium with its solid state, providing the most accurate and relevant solubility value.[13] Incubation for 24 hours is typically sufficient to ensure this equilibrium is reached.[2] Analyzing the pH of the final suspension is critical, as the compound itself can alter the buffer pH, affecting its own solubility.

Methodology:

-

Buffer Preparation: Prepare a relevant aqueous buffer, typically a phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.

-

Sample Preparation:

-

Add an excess of solid, crystalline 1-methyl-1H-indazol-5-amine to a glass vial (e.g., 1-2 mg of solid to 1 mL of buffer). A visible amount of undissolved solid must remain.

-

-

Equilibration:

-

Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., Thermomixer) set to 25 °C or 37 °C.

-

Agitate the suspension for 24 hours to allow it to reach equilibrium.[2]

-

-

Sample Processing:

-

After incubation, allow the vials to stand briefly for large particles to settle.

-

Filter the suspension through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solid. Alternatively, centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

-

-

pH Measurement: Measure the pH of the final saturated solution to confirm it has not significantly deviated from the initial buffer pH.

-

Quantification:

-

Dilute the clear filtrate/supernatant with a suitable mobile phase.

-

Determine the concentration of the dissolved analyte using a validated HPLC-UV or LC-MS method against a standard calibration curve.

-

-

Reporting: The solubility is reported in units such as µg/mL or µM. The experiment should be performed in triplicate.

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not widely published, its structural features allow for a reliable prediction of its key spectral characteristics.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): The three protons on the bicyclic indazole ring are expected to appear in the aromatic region, typically between δ 7.0-8.0 ppm. Their specific shifts and coupling patterns (doublets, triplets, or doublets of doublets) will be diagnostic of their positions relative to the amino and fused pyrazole rings.

-

Amino Protons (-NH₂, 2H): A broad singlet is expected, likely in the range of δ 3.5-5.0 ppm. The chemical shift of N-H protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

N-Methyl Protons (-CH₃, 3H): A sharp singlet is expected for the methyl group attached to the indazole nitrogen. Its chemical shift would likely be in the δ 3.7-4.1 ppm range.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Resonances for the carbons of the indazole ring are expected in the typical aromatic range of δ 110-150 ppm. The carbon bearing the amino group (C5) will be shifted upfield due to the electron-donating effect of the nitrogen.

-

N-Methyl Carbon (1C): The methyl carbon signal is expected to appear significantly upfield, likely in the δ 30-40 ppm range.

Infrared (IR) Spectroscopy

-

N-H Stretching: As a primary aromatic amine, two characteristic sharp bands of medium intensity are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[14]

-

Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically ~3030-3100 cm⁻¹).[15]

-

N-H Bending (Scissoring): A medium to strong absorption is expected around 1580-1650 cm⁻¹.[14]

-

Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.[15]

-

C-N Stretching: A strong band corresponding to the aromatic C-N stretch is expected in the 1250-1335 cm⁻¹ region.[14]

UV-Vis Spectroscopy

Aromatic systems like indazole are strong chromophores. Based on data for similar indazole derivatives, 1-methyl-1H-indazol-5-amine is expected to show strong absorbance in the UV region, with characteristic absorption maxima (λmax) likely between 250-320 nm in a solvent like acetonitrile or methanol.[16]

Synthesis, Stability, and Storage

Synthetic Route

A common and efficient synthesis of 1-methyl-1H-indazol-5-amine involves the chemical reduction of its nitro precursor, 1-methyl-5-nitro-1H-indazole.[2] The Bechamp reduction, using iron powder in the presence of an acid or an electrolyte like ammonium chloride, is a classic, cost-effective, and scalable method for this transformation.[3][17]

Caption: Synthesis of 1-methyl-1H-indazol-5-amine via nitro group reduction.

Chemical Stability and Storage

The presence of an aromatic amino group suggests potential susceptibility to oxidative degradation, which can lead to coloration of the material. The compound's stability is enhanced by proper storage.

-

Recommended Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[2] Recommended temperatures range from 0-8 °C.[1]

-

Rationale: Protection from light, oxygen, and heat is crucial to prevent slow oxidation and degradation of the amine functionality, ensuring the material's purity and integrity over time.

Conclusion

1-methyl-1H-indazol-5-amine is a compound of high value to the drug discovery community. Its physicochemical profile, characterized by moderate lipophilicity, weak basicity, and defined structural features, makes it an attractive synthetic intermediate. The experimental protocols detailed in this guide provide a robust framework for researchers to verify and expand upon the known data, ensuring the generation of high-quality, reliable information critical for advancing drug development programs. A thorough and early characterization of these fundamental properties is a cornerstone of efficient and successful medicinal chemistry.

References

- Liu, Y. et al.

- Maji, B. et al. (2011). Efficient and highly selective iron-catalyzed reduction of nitroarenes to anilines. The Royal Society of Chemistry. [Link]

- PubChem. 1-methyl-1H-indazol-5-amine | C8H9N3 | CID 2768032. [Link]

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

- ResearchGate. UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... [Link]

- Berg, D. J., & Peeters, K. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences, 102(11), 3975-3991. [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Evotec. Thermodynamic Solubility Assay. [Link]

- Creative Bioarray.

- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

- Wikipedia. Lipinski's rule of five. [Link]

- Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

- European Commission. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline. [Link]

- Moodle@Units. Lipinski's rule of five. [Link]

- University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

- OECD iLibrary. Test No.

- ACS Publications.

- OECD. Test No.

- ResearchGate.

- PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- OpenStax. 15.

Sources

- 1. scispace.com [scispace.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. moodle2.units.it [moodle2.units.it]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. evotec.com [evotec.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 16. researchgate.net [researchgate.net]

- 17. sciencemadness.org [sciencemadness.org]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Date: January 7, 2026

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of indazole derivatives. We delve into their significant roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This document is designed to serve as a valuable resource for researchers and drug development professionals, offering not only a review of the field but also detailed, field-proven experimental protocols and an in-depth analysis of the structure-activity relationships that govern the therapeutic potential of this remarkable class of compounds.

The Indazole Moiety: A Foundation for Diverse Biological Activity

Indazole, or benzopyrazole, is a heterocyclic organic compound consisting of a benzene ring fused to a pyrazole ring.[3] This arrangement results in a stable, 10-π electron aromatic system.[3] While naturally occurring indazoles are rare, the synthetic derivatives have garnered immense interest in medicinal chemistry.[1][3] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the fine-tuning of its physicochemical properties and biological targets. This has led to the development of several FDA-approved drugs, including the anticancer agents pazopanib and niraparib, highlighting the clinical significance of this scaffold.[1]

The indazole nucleus can exist in two predominant tautomeric forms: 1H-indazole and 2H-indazole. The substitution pattern on the nitrogen atoms and the benzene ring profoundly influences the molecule's interaction with biological targets, making the regioselective synthesis of indazole derivatives a critical aspect of drug design.[1]

Synthetic Strategies for Bioactive Indazole Derivatives

The construction of the indazole core and its subsequent functionalization are pivotal in the exploration of its therapeutic potential. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings.

General Synthetic Routes

Several robust methods for the synthesis of the indazole scaffold have been established. These include:

-

The Davis-Beirut Reaction: A metal-free approach that utilizes inexpensive starting materials, offering a versatile route to various 2H-indazoles and indazolones.

-

[3+2] Dipolar Cycloaddition: This method, often employing sydnones and arynes, provides high yields and excellent regioselectivity for 2H-indazoles under mild reaction conditions.

-

Transition-Metal-Catalyzed C-H Activation/Annulation: This strategy allows for the direct functionalization of C-H bonds, offering an efficient and atom-economical pathway to functionalized indazoles.

Detailed Experimental Protocol: Synthesis of a 1H-Indazole Derivative via Palladium-Catalyzed Intramolecular C-N Bond Formation

This protocol describes a representative synthesis of a 1H-indazole derivative, a common scaffold in many bioactive molecules.

Reaction Scheme:

A representative palladium-catalyzed intramolecular C-N bond formation.

Materials:

-

o-alkyne azoarene (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

-

Tri(tert-butyl)phosphine tetrafluoroborate (P(tBu)₃·HBF₄, 0.1 mmol, 10 mol%)

-

Anhydrous toluene (20 mL)

-

Argon atmosphere

Procedure:

-

To an oven-dried Schlenk flask, add the o-alkyne azoarene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(tBu)₃·HBF₄ (0.1 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (20 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1H-indazole derivative.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be calculated based on the purified product.

Anticancer Activity of Indazole Derivatives

The indazole scaffold is a cornerstone in the development of modern anticancer therapeutics, particularly as kinase inhibitors.[4]

Mechanism of Action: Kinase Inhibition

Many indazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] The indazole core can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and blocking their catalytic activity. This leads to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[5]

Mechanism of kinase inhibition by indazole derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative indazole derivatives against various cancer cell lines.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| Pazopanib | VEGFR-2 | 0.03 | [2] |

| Niraparib | PARP-1 | 0.0035 | [1] |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 | [5] |

| Compound 6o | K562 (Leukemia) | 5.15 | [6] |

| Compound 11a | NCI-H322M (Lung Cancer) | GI₅₀ = 60% | [4] |

| Compound 12b | KM12 (Colorectal Cancer) | GI₅₀ = 74% | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Indazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity of Indazole Derivatives

Indazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and signaling pathways.[7]

Mechanism of Action: Inhibition of Inflammatory Pathways

A key mechanism underlying the anti-inflammatory effects of indazoles is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).[10] Some indazole derivatives can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus.[9]

Inhibition of the NF-κB signaling pathway by indazole derivatives.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Target/Assay | IC₅₀ (µM) | Reference |

| Indazole | COX-2 | 23.42 | [7] |

| 5-Aminoindazole | COX-2 | 12.32 | [7] |

| 6-Nitroindazole | COX-2 | 19.22 | [7] |

| Indazole | TNF-α | 220.11 | [7] |

| 5-Aminoindazole | TNF-α | 230.19 | [7] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Indazole derivative

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the indazole derivative at various concentrations. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a 10-minute incubation at 37°C, stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the indazole derivative and determine the IC₅₀ value.

Antimicrobial and Neuroprotective Activities

Beyond their roles in cancer and inflammation, indazole derivatives have shown promise as antimicrobial and neuroprotective agents.

Antimicrobial Activity

Indazole derivatives have been reported to exhibit activity against a range of bacteria and fungi. The mechanism of action can vary, with some compounds targeting essential microbial enzymes or disrupting cell membrane integrity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Indazole derivative

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the indazole derivative in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Activity

Emerging evidence suggests that indazole derivatives may offer therapeutic benefits for neurodegenerative diseases by protecting neurons from damage and apoptosis.[11]

Mechanism of Action: Anti-apoptotic Effects

Some indazole derivatives exert neuroprotective effects by modulating apoptotic pathways. For instance, they can inhibit the activation of caspases, key enzymes in the apoptotic cascade, and regulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[12]

Modulation of the intrinsic apoptotic pathway by indazole derivatives.

Future Perspectives and Conclusion

The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities and the amenability to chemical modification ensure its continued prominence in medicinal chemistry. Future research will likely focus on:

-

Target-Specific Design: The development of highly selective indazole derivatives for specific biological targets to minimize off-target effects.

-

Novel Drug Delivery Systems: The formulation of indazole-based drugs in advanced delivery systems to enhance their bioavailability and therapeutic efficacy.

-

Combination Therapies: The exploration of indazole derivatives in combination with other therapeutic agents to overcome drug resistance and improve treatment outcomes.

References

- Zhang, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]

- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1235-1254. [Link]

- Meti, M. D., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(11), HC01–HC05. [Link]

- Li, J., et al. (2023).

- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15857-15867. [Link]

- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1235-1254. [Link]

- Müller, S., et al. (1987). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. Pharmazie, 42(5), 324-326. [Link]

- Shen, Y., et al. (2025). Development of new azole-based indole/indoline derivatives for the treatment of inflammatory bowel disease by targeting MAPK/NF-κB signaling pathways.

- Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.

- Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid.

- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1235-1254. [Link]

- Kumar, J., et al. IC 50 values for Indazole derivatives (1be16b).

- Al-Ostath, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17881–17895. [Link]

- Sankaran, M., et al. (2018). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Biomedicine & Pharmacotherapy, 108, 134-141. [Link]

- Kim, H., et al. (2009). Neuroprotective Effects of Furopyrazole Derivative of Benzylindazole Analogs on C2 Ceramide-Induced Apoptosis in Cultured Cortical Neurons. Archives of Pharmacal Research, 32(6), 883-889. [Link]

- Singh, S., et al. (2024). Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review. Molecular and Cellular Biochemistry. [Link]

- El-Gamal, M. I., et al. (2020). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Archiv der Pharmazie, 353(9), e2000173. [Link]

- Puar, Y. R., et al. (2018). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Journal of Pharmacogenomics & Pharmacoproteomics, 9(2). [Link]

- Du, H.-H., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on -Amyloid-Induced PC12 Cells. Molecules, 25(22), 5462. [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Neuroprotective effects of furopyrazole derivative of benzylindazole analogs on C2 ceramide-induced apoptosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Biological Activity and Experimental Validation of (1H-Indazol-5-yl)-methyl-amine

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] This guide focuses on a specific, under-characterized derivative, (1H-Indazol-5-yl)-methyl-amine. While direct experimental data for this molecule is sparse, its structural features permit a robust, evidence-based prediction of its biological activities. Drawing upon extensive literature on the structure-activity relationships (SAR) of analogous indazole compounds, we predict its primary utility as a modulator of protein kinases, a class of enzymes frequently implicated in oncology.[3][4] This document provides a comprehensive analysis of its predicted mechanism of action and outlines a detailed, tiered experimental workflow for the validation of these predictions. The protocols described are designed for professionals in drug discovery and chemical biology, emphasizing scientific rigor, causality in experimental design, and actionable data generation.

The Indazole Nucleus: A Cornerstone of Modern Drug Discovery

Indazole-containing molecules are a prominent class of nitrogen-containing heterocycles that exhibit a vast range of pharmacological effects.[1][3] Their unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, provides a rigid and versatile framework for interacting with diverse biological targets. This has led to their successful development as anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV agents.[1][3]

Notably, several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core.[4] This scaffold often serves as an effective "hinge-binder," adept at forming critical hydrogen bonds within the ATP-binding pocket of kinases, thereby inhibiting their catalytic function. The specific biological activity is heavily dictated by the substitution patterns on the indazole ring system, making SAR studies crucial for drug design.[5][6]

Structural Analysis and Target Prediction for this compound

The subject of this guide, this compound, possesses two key structural features:

-

The 1H-Indazole Core: The unsubstituted N1 position and the aromatic system provide the foundational pharmacophore.

-

A C5-Methylaminomethyl Group: The amine functionality at the 5-position is significant. Its basicity and potential to act as a hydrogen bond donor or acceptor can drive interactions with specific amino acid residues in a target protein.

Based on a comprehensive review of structurally related compounds, we can predict several high-probability biological targets. The position and nature of the substituent are critical determinants of activity.[5][6] A close structural analog, (1-methyl-1H-indazol-5-yl)methanamine, is noted as a key intermediate in the synthesis of kinase inhibitors for cancer therapy, reinforcing this predictive avenue.[7]

Table 1: Predicted Biological Activities and Rationale

| Predicted Target Class | Predicted Activity | Rationale and Supporting Evidence |

| Protein Kinases | Inhibitor | Primary Hypothesis: The indazole scaffold is a proven kinase hinge-binder. Numerous C5-substituted indazoles show potent inhibition of kinases like FGFR, EGFR, and ERK1/2.[3][8] The amine group can provide an additional anchoring point within the active site. |

| Immune Checkpoints | IDO1 Inhibitor | Secondary Hypothesis: Certain 1H-indazole derivatives show inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target. The 1H-indazole motif can interact with the heme cofactor in the enzyme's active site.[3] |

| Ion Channels | CRAC/TRP Modulator | Tertiary Hypothesis: Indazole-3-carboxamides are known blockers of Calcium-Release Activated Calcium (CRAC) channels, modulating immune cell function.[9] Separately, intermediates like 1-Methyl-1H-indazol-5-amine are used to synthesize TRPM5 agonists.[10] The C5-amine may interact with channel-lining residues. |

Given the overwhelming precedent, this guide will focus on the primary hypothesis: This compound functions as a protein kinase inhibitor.

Predicted Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

Many cancers, particularly those with BRAF mutations like certain melanomas and colon cancers, exhibit constitutive activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[8] Indazole amides have been successfully designed as potent inhibitors of ERK1/2, a critical downstream node in this cascade.[3][8] We predict that this compound could similarly interfere with this pathway by targeting an upstream or central kinase.

The proposed mechanism involves the compound entering the cell and binding to the ATP pocket of a target kinase (e.g., RAF, MEK, or ERK). This competitive inhibition would prevent the phosphorylation and activation of downstream signaling molecules, ultimately leading to a reduction in cell proliferation and the induction of apoptosis.

Caption: Predicted inhibition of the MAPK/ERK signaling cascade.

Proposed Experimental Validation Workflow

To systematically validate the predicted bioactivity, a multi-tiered approach is recommended. This workflow is designed to first identify the primary molecular target and then elucidate the compound's cellular mechanism of action.

Caption: A tiered workflow for validating predicted bioactivity.

Protocol 1: Broad-Spectrum Kinase Panel Screen

-

Objective: To identify which protein kinase(s) are inhibited by this compound from a large, representative panel.

-

Causality: A broad panel screen is the most efficient, unbiased first step to identify high-affinity targets. Rather than guessing a single target, this approach surveys the "kinome" to reveal both expected and unexpected interactions, which is crucial for determining selectivity and potential off-target effects.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Assay: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). A typical primary screen is run at a single high concentration (e.g., 10 µM) against a panel of >400 kinases.

-

Data Analysis: The primary output is "% Inhibition" at the tested concentration. Hits are typically defined as those causing >50% or >75% inhibition.

-

Follow-up: For primary hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

-

-

Self-Validation: The assay includes positive controls (known inhibitors for specific kinases, e.g., Staurosporine) and negative controls (DMSO vehicle) to ensure the assay is performing within specifications.

Protocol 2: Cancer Cell Line Proliferation Assay

-

Objective: To determine if the compound exhibits anti-proliferative activity against cancer cells, providing a phenotypic correlate to kinase inhibition.

-

Causality: An effect on cell viability is a necessary prerequisite for a potential anti-cancer agent. The choice of cell lines should be hypothesis-driven. For instance, if kinase screen results point towards BRAF or MEK inhibition, cell lines with known BRAF mutations (e.g., HT-29, A375) are logical choices.[4][8]

-

Methodology (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., 4T1 breast cancer or HT-29 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours. Include a DMSO vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

-

-

Self-Validation: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel as a positive control. Wells without cells serve as a background blank.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm that the compound directly binds to its predicted kinase target within a live, intact cellular environment.

-

Causality: While in vitro assays confirm enzyme inhibition, CETSA provides evidence of target engagement in a more physiologically relevant context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Methodology:

-

Treatment: Treat intact cells with the test compound or vehicle (DMSO).

-

Heating: Heat aliquots of the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

-

Lysis & Centrifugation: Lyse the remaining intact cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of the target kinase remaining in the soluble fraction using Western Blot or ELISA.

-

Analysis: In the presence of the binding compound, the target protein will be more stable and thus remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms engagement.

-

Protocol 4: Western Blot Analysis of Downstream Signaling

-

Objective: To verify that target engagement leads to the predicted modulation of the downstream signaling pathway.

-

Causality: This experiment connects target binding to the observed cellular phenotype. If the compound inhibits MEK, for example, we expect to see a dose-dependent decrease in the phosphorylation of its direct substrate, ERK (p-ERK), without affecting total ERK levels.

-

Methodology:

-

Treatment: Treat cells with varying concentrations of the compound for a defined period (e.g., 2-4 hours).

-

Lysis: Harvest and lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream protein (e.g., anti-p-ERK) and the total protein (e.g., anti-ERK). An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

-

Analysis: Quantify band intensity to determine the ratio of phosphorylated to total protein.

-

Protocol 5: Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To determine if the observed anti-proliferative effect is due to the induction of programmed cell death (apoptosis).

-

Causality: Many kinase inhibitors exert their anti-cancer effects by triggering apoptosis. This assay differentiates between a cytostatic (growth arrest) and a cytotoxic (cell-killing) effect. The upregulation of cleaved caspase-3 and Bax, alongside the downregulation of Bcl-2, is a common mechanism for indazole derivatives.[4][11]

-

Methodology:

-

Treatment: Treat cells with the compound at concentrations around its GI₅₀ value for 24-48 hours.

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the cell populations:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells) A dose-dependent increase in the Annexin V+ populations indicates the induction of apoptosis.[4]

-

-

Conclusion

While this compound is not extensively characterized, its chemical structure provides a strong basis for predicting its biological activity. The indazole core is a highly validated pharmacophore, particularly for kinase inhibition. The proposed workflow provides a logical, robust, and efficient pathway for any research organization to follow, moving from broad, unbiased screening to detailed mechanistic validation. The successful execution of these experiments would not only define the biological activity of this specific molecule but also provide a valuable starting point for a new structure-activity relationship campaign to develop novel therapeutics.

References

- C. Zheng, J. Yu, Y. Wang, and F. Meng, "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives," Molecules, vol. 28, no. 1, p. 338, 2023. [Online]. Available: [Link]

- P. Kumar, A. K. Verma, and S. Kumar, "Indazole – an emerging privileged scaffold: synthesis and its biological significance," RSC Medicinal Chemistry, vol. 14, no. 1, pp. 27-51, 2023. [Online]. Available: [Link]

- W. Wei et al., "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents," RSC Advances, vol. 11, no. 26, pp. 15848-15859, 2021. [Online]. Available: [Link]

- W. Wei et al., "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents," RSC Advances, vol. 11, no. 26, pp. 15848–15859, Apr. 2021. [Online]. Available: [Link]

- J. F. O. Martins, J. D. G. Correia, and J. I. N. C. de Melo, "The pursuit of accurate predictive models of the bioactivity of small molecules," RSC Chemical Biology, vol. 5, no. 1, pp. 17-31, 2024. [Online]. Available: [Link]

- Y. Cao et al., "Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2)," Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 15, pp. 3356-3360, 2017. [Online]. Available: [Link]

- BioSci Publisher, "New Methods for Predicting Drug Molecule Activity Using Deep Learning," BioSci Publisher, 2024. [Online]. Available: [Link]

- I. T. Matthews et al., "Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists," Journal of Medicinal Chemistry, vol. 57, no. 9, pp. 3740-3754, 2014. [Online]. Available: [Link]

- MDPI, "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives," MDPI, 2023. [Online]. Available: [Link]

- S. K. Chittimalla et al., "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers," Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 4, pp. 881-886, 2017. [Online]. Available: [Link]

- B. D. Tang, "A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure," CS230, Stanford University, 2021. [Online]. Available: [Link]

- I. T. Matthews et al., "Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists," Journal of Medicinal Chemistry, vol. 57, no. 9, pp. 3740–3754, Apr. 2014. [Online]. Available: [Link]

- R. Rodríguez-Villar et al., "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents," Molecules, vol. 22, no. 11, p. 1883, 2017. [Online]. Available: [Link]

- J. F. O. Martins, J. D. G. Correia, and J. I. N. C. de Melo, "The pursuit of accurate predictive models of the bioactivity of small molecules," RSC Chemical Biology, Jan. 2024. [Online]. Available: [Link]

- MySkinRecipes, "(1-methyl-1H-indazol-5-yl)methanamine," MySkinRecipes. [Online]. Available: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (1-methyl-1H-indazol-5-yl)methanamine [myskinrecipes.com]

- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

(1H-Indazol-5-yl)-methyl-amine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (1H-Indazol-5-yl)-methyl-amine

Abstract

This compound, and its methylated form 1-Methyl-1H-indazol-5-ylamine, are versatile heterocyclic amines built upon the indazole scaffold. This privileged structure is a cornerstone in modern medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] While direct, extensive research on the specific mechanism of this compound is emerging, its primary role as a key intermediate in the synthesis of potent biological modulators provides a clear path to understanding its function. This guide synthesizes the current understanding of its core mechanism, explores other potential biological activities based on the extensive pharmacology of the indazole class, and provides detailed experimental protocols for researchers to validate these mechanisms.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a bicyclic heteroaromatic structure that is thermodynamically stable and serves as a crucial pharmacophore in drug discovery.[1] Its ability to form key hydrogen bonds and engage in various non-covalent interactions allows it to bind with high affinity to a diverse range of biological targets. This has led to the development of indazole-containing drugs with applications as anti-cancer agents, anti-emetics, anti-inflammatory drugs, and kinase inhibitors.[2][3][4]

This compound, specifically the N-methylated derivative 1-Methyl-1H-indazol-5-amine, has been identified as a critical building block in pharmaceutical development.[5][6] Its primary and most clearly defined role is as a synthetic precursor for agonists of the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[7][8]

Core Mechanism of Action: Modulation of the TRPM5 Channel

The most direct mechanistic insight into the utility of 1-Methyl-1H-indazol-5-amine comes from its documented use as a drug intermediate for the synthesis of potent and selective TRPM5 agonists.[7][8]

The TRPM5 Channel: A Key Player in Sensory and Metabolic Signaling

TRPM5 is a calcium-activated, monovalent-selective cation channel predominantly expressed in taste receptor cells, the gastrointestinal tract, and other tissues. It functions as a critical downstream effector in G-protein coupled receptor (GPCR) signaling pathways.

Activation of sweet, umami, and bitter taste receptors triggers a signaling cascade that elevates intracellular calcium ([Ca²⁺]ᵢ). This calcium influx directly gates the TRPM5 channel, leading to membrane depolarization, action potential firing, and ultimately neurotransmitter release, which signals taste perception to the brain.

This compound as a Precursor to TRPM5 Agonists

Research has led to the discovery of benzo[d]isothiazoles, synthesized from intermediates like 1-Methyl-1H-indazol-5-amine, as potent TRPM5 agonists.[7] These synthesized molecules act by directly binding to and activating the TRPM5 channel, mimicking the effect of intracellular calcium. This targeted action has therapeutic potential, particularly for gastrointestinal disorders where it can promote motility.[7]

The logical workflow for this discovery process is outlined below.

Caption: Drug discovery workflow leading from 1-Methyl-1H-indazol-5-amine to a functional TRPM5 agonist.

Potential Mechanisms of Action Based on the Indazole Scaffold

The indazole nucleus is a well-established "hinge-binding" fragment, particularly effective in targeting the ATP-binding pocket of kinases.[3] This suggests that this compound and its derivatives could exhibit activity against a range of other important cellular targets.

Kinase Inhibition

Numerous indazole derivatives have been developed as potent kinase inhibitors for cancer therapy.

-

Rho Kinase (ROCK): N-substituted prolinamido indazoles have been identified as potent ROCK inhibitors, which are targets for hypertension treatment.[9]

-

Bcr-Abl: 1H-indazol-3-amine derivatives have shown potent inhibitory activity against the Bcr-Abl fusion protein, including the drug-resistant T315I mutant, which is implicated in chronic myeloid leukemia.[1]

-

Receptor Tyrosine Kinases (FGFR, EGFR): The indazole scaffold is present in inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs), both of which are critical drivers in various cancers.[4]

Anticancer Activity via Apoptosis Induction

Beyond kinase inhibition, indazole derivatives have demonstrated the ability to induce cancer cell death through programmed cell death, or apoptosis.

One study on 1H-indazole-3-amine derivatives found that a lead compound induced apoptosis in leukemia cells.[10] The proposed mechanism involves the inhibition of anti-apoptotic Bcl-2 family proteins and modulation of the p53/MDM2 pathway, leading to cell cycle arrest and apoptosis.[3][10]

The potential signaling pathway is visualized below.

Caption: Potential pro-apoptotic signaling pathway for indazole derivatives.

Other Potential Targets